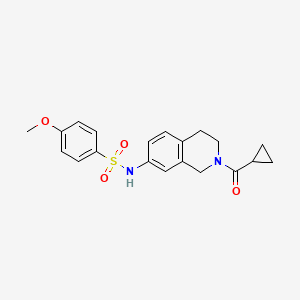

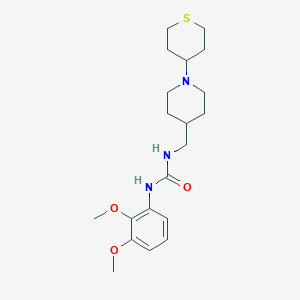

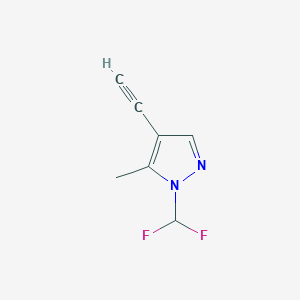

![molecular formula C8H12N2O2 B2493599 6,8-Diazaspiro[4.5]decane-7,9-dione CAS No. 1342422-61-0](/img/structure/B2493599.png)

6,8-Diazaspiro[4.5]decane-7,9-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 6,8-Diazaspiro[4.5]decane-7,9-dione derivatives involves multiple steps, including the Strecker synthesis to prepare intermediates, followed by partial hydrolysis, N-cyanomethylation, complete nitrile hydrolysis, and cyclization under mild conditions to yield the spiro compounds. These compounds are then subjected to alkylation or aralkylation to obtain the target compounds (Aboul-Enein et al., 2014). Additionally, a simple, fast, and cost-effective three-step synthesis method has been developed, showing high yields and requiring no further purification, thus providing a facile pathway to this class of compounds (Pardali et al., 2021).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied using single-crystal X-ray diffraction, revealing the presence of two distinct molecules in the asymmetric unit, each undergoing different styles of cooperative hydrogen bonding. This structural insight provides a deeper understanding of the compound's molecular geometry and its implications for reactivity and interaction with biological targets (Staško et al., 2002).

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, demonstrating enhanced reactivity in specific conditions. For instance, these compounds have shown significant reactivity and broad substrate scope in the Castagnoli-Cushman reaction with imines, highlighting their potential as versatile synthetic intermediates (Rashevskii et al., 2020).

Physical Properties Analysis

The physical properties of this compound derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in drug design and other fields. The crystal structure analysis reveals specific conformational features, including the presence of cooperative hydrogen bonding patterns that affect the compound's physical stability and solubility (Staško et al., 2002).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity towards different reagents, stability under various conditions, and potential to undergo specific chemical transformations, have been explored. These properties are influenced by the compound's unique molecular structure, which provides a basis for its application in synthetic chemistry and pharmacology (Pardali et al., 2021).

Applications De Recherche Scientifique

Structural Analysis and Synthesis

- Structural Characteristics : One study presented the structural analysis of a related compound, highlighting its conformation and how it forms intermolecular hydrogen bonds in the crystal structure. This analysis is crucial for understanding the compound's reactivity and potential applications in material science or drug design (Rohlíček et al., 2010).

- Synthetic Pathways : Research has developed cost-effective synthesis methods for derivatives of 6,8-Diazaspiro[4.5]decane-7,9-dione, emphasizing their importance as scaffolds in pharmaceutical chemistry due to their high yields and straightforward synthesis (Pardali et al., 2021).

Pharmacological Interest

- Anticonvulsant Activity : A number of studies have focused on the anticonvulsant properties of this compound derivatives. These compounds were synthesized and tested for their effectiveness in preventing seizures, with several showing significant protective effects (Madaiah et al., 2012). Another study highlighted specific derivatives that exhibited more potent anticonvulsant activity than standard drugs, demonstrating the compound's potential in developing new antiepileptic therapies (Aboul-Enein et al., 2014).

Molecular Modeling and Drug Design

- Serotonin Receptor Affinity : Research into new spirohydantoin derivatives, closely related to this compound, has revealed compounds with high affinity for serotonin receptors. These findings are significant for the development of new therapeutics for neurological disorders (Czopek et al., 2016).

Crystal Packing and Conformational Studies

- Crystal Packing Preferences : Studies have analyzed the crystal packing and conformational preferences of cyclohexane-spirohydantoin derivatives, providing insights into how these structures interact at the molecular level. Such research is foundational for understanding the physical properties of these compounds and their potential applications in materials science (Lazić et al., 2022).

Enhanced Reactivity

- Chemical Reactivity : Research on the enhanced reactivity of certain diazaspiro[4.5]decane derivatives in specific chemical reactions offers insights into their utility as intermediates in organic synthesis, highlighting their broad substrate scope and potential in synthetic chemistry (Rashevskii et al., 2020).

Propriétés

IUPAC Name |

6,8-diazaspiro[4.5]decane-7,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-6-5-8(3-1-2-4-8)10-7(12)9-6/h1-5H2,(H2,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTMZGORRAHIKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

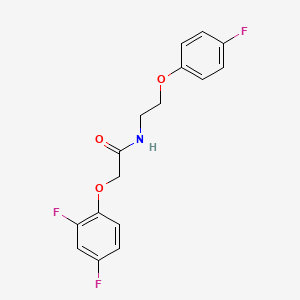

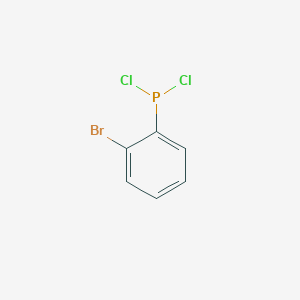

![N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide](/img/structure/B2493517.png)

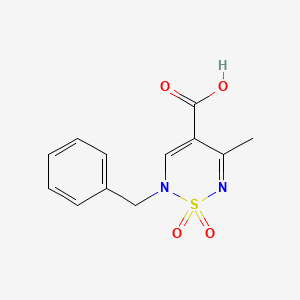

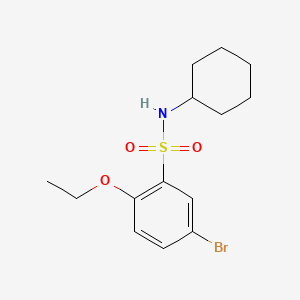

![2-Chloro-N-[2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethyl]acetamide](/img/structure/B2493523.png)

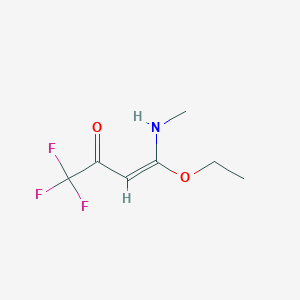

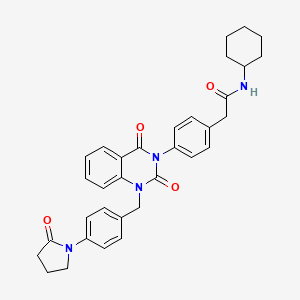

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2493525.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2493527.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2493537.png)